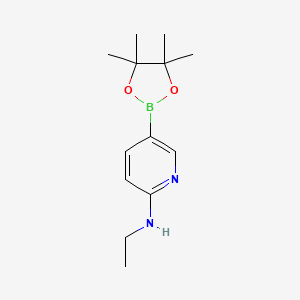

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with an ethylamine group at position 2 and a pinacol boronate ester at position 3. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The ethyl group on the amine introduces moderate steric bulk compared to smaller substituents (e.g., methyl) or larger aromatic groups (e.g., benzyl), balancing reactivity and stability in catalytic processes.

Properties

IUPAC Name |

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-6-15-11-8-7-10(9-16-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCNQIYTEZKNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-ethylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronate ester to other functional groups.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl or vinyl derivatives.

Scientific Research Applications

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its role in drug discovery and development, especially in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating reactions such as cross-coupling. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of boronate-containing heterocyclic amines. Below is a systematic comparison with structurally related analogs:

Substituent Effects on the Amine Group

Key Insight : Ethyl substitution offers a compromise between the reactivity of methyl and the stability of bulkier groups like benzyl.

Heterocyclic Core Variations

Biological Activity

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C14H21BN2O3

- CAS Number : 1006876-28-3

- Molecular Weight : 276.15 g/mol

- IUPAC Name : this compound

The structure features a pyridine ring substituted with a dioxaborolane moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds in this class demonstrated potent inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while showing significantly less effect on non-cancerous MCF10A cells .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer progression. Notably, compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Antiviral Activity

The compound has also been evaluated for antiviral activity. A related study indicated that certain derivatives exhibited significant antiviral effects against influenza viruses and showed a favorable safety profile in vivo .

Study 1: Anticancer Efficacy in Mouse Models

A pharmacodynamic study utilized BALB/c nude mice inoculated with MDA-MB-231 cells to evaluate the efficacy of the compound. The treatment led to a substantial reduction in metastatic nodules and improved survival rates compared to control groups . The results suggest that the compound not only inhibits primary tumor growth but also prevents metastasis.

Study 2: Safety Profile Assessment

In assessing the safety profile of this compound in healthy mice at doses up to 40 mg/kg per day for three days, no significant toxicity was observed. This highlights its potential for therapeutic use without severe adverse effects .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| N-Ethyl-5-(4,4,5,5-tetramethyl...) | Anticancer (MDA-MB-231) | 0.126 | High selectivity against cancer cells |

| Similar Derivative A | Antiviral (Influenza) | 27.4 | Effective against resistant strains |

| Similar Derivative B | MMP Inhibition | - | Significant reduction in metastasis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.